molecular formula C20H23NO . C2H2O4 B602162 10-Hydroxy Amitriptyline Oxalate CAS No. 1246833-15-7

10-Hydroxy Amitriptyline Oxalate

Cat. No. B602162
M. Wt: 383.44
InChI Key:
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Description

10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline . It is also known as 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol . The molecular formula is C22H25NO and the molecular weight is 383.44 .


Molecular Structure Analysis

The molecular structure of 10-Hydroxy Amitriptyline Oxalate is represented by the formula C22H25NO . The exact structure is not provided in the search results.

Scientific Research Applications

Metabolic Fate and Pharmacokinetics

  • Metabolism and Disposition : 10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline, undergoing oxidative metabolism and hydroxylation, which results in various isomeric alcohols. This process involves high stereo- and enantioselectivity, with 10-hydroxy compounds being major products. The enzymes involved in these pathways are significant for understanding clinical consequences, especially considering the polymorphic CYP2D6, which mediates 10-hydroxylation (Breyer‐Pfaff, 2004).

Toxicological Studies

  • Ecotoxicological Effects : Studies have shown that Amitriptyline, including its metabolites like 10-Hydroxy Amitriptyline Oxalate, can have toxic effects on non-target aquatic animals, such as zebrafish. This research highlights the potential risk of Amitriptyline and its metabolites to aquatic life, indicating the need for further studies on its environmental impact (Yang et al., 2014).

Impact on Physiological Systems

  • Regulation of Glucocorticoid Receptor-mRNA : Amitriptyline, and possibly its metabolites like 10-Hydroxy Amitriptyline Oxalate, can affect glucocorticoid receptor mRNA levels in human blood cells. This finding is important for understanding the drug's impact on gene expression and potential implications for treating conditions like depression (Vedder et al., 1999).

Neuropharmacological Research

  • Inhibition of Noradrenaline Uptake : Research indicates that hydroxymetabolites of Amitriptyline, likely including 10-Hydroxy Amitriptyline Oxalate, inhibit noradrenaline uptake in the brain. This suggests their significant contribution to the effects of Amitriptyline on central noradrenergic neurons, especially in older patients (Bertilsson et al., 1979).

properties

IUPAC Name

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)/b17-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIDJPMHGAQWEF-KCUXUEJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019737
Record name 10-Hydroxy Amitriptyline Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxy Amitriptyline Oxalate

CAS RN

1246833-15-7
Record name 10-Hydroxy Amitriptyline Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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